molecular formula C12H23NO3 B2912808 tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate CAS No. 2016319-35-8

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate

Cat. No.: B2912808
CAS No.: 2016319-35-8
M. Wt: 229.32
InChI Key: FZMWXAYMGPWEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of piperidine-based compounds, which are common in many pharmaceuticals .

Biology and Medicine: This compound is used in the development of new drugs, particularly those targeting the central nervous system. Its unique structure allows for the modification of its functional groups to enhance its biological activity .

Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved often include neurotransmitter systems, making it relevant in the treatment of neurological disorders .

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Uniqueness: What sets tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate apart from these similar compounds is its methoxymethyl group, which provides unique reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Biological Activity

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the development of drugs targeting the central nervous system (CNS). This article aims to explore the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a methoxymethyl group. This unique structure imparts specific chemical reactivity and biological activity, allowing for selective modifications that enhance its pharmacological potential.

The biological activity of this compound primarily involves its interaction with various molecular targets within the body:

  • Neurotransmitter Receptors : The piperidine moiety allows for interactions with neurotransmitter receptors, potentially modulating their activity. This is particularly relevant in treating neurological disorders.
  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of certain enzymes involved in neurotransmitter metabolism, contributing to its therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • CNS Activity : Its structural features suggest potential effects on neurotransmitter systems, making it a candidate for developing CNS-active drugs .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess analgesic or anti-inflammatory properties, although comprehensive evaluations are necessary to confirm these activities.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesNotable Activities
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylateBromomethyl substitutionModerate CNS activity
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateAminomethyl groupEnhanced receptor binding
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl substitutionPotential neuroprotective effects

This table illustrates how the methoxymethyl group in this compound provides unique reactivity and biological activity compared to its analogs.

In Vitro Studies

A study assessed the protective effects of related compounds on astrocytes against amyloid-beta toxicity. While not directly studying this compound, it provides insights into similar piperidine derivatives that exhibit neuroprotective properties through modulation of inflammatory responses and oxidative stress reduction .

Synthesis and Activity Correlation

Research has documented various synthetic routes for producing this compound, emphasizing high yields and purity. These methods facilitate further biological evaluations to determine the compound's efficacy in pharmacological applications .

Properties

IUPAC Name

tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)5-7-13-8-6-12/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWXAYMGPWEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCNCC1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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